

Application Notes and Protocols for EPAC Inhibitor 5376753

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Compound of Interest

Compound Name: EPAC 5376753

Cat. No.: B2886650

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Audience: Researchers, scientists, and drug development professionals.

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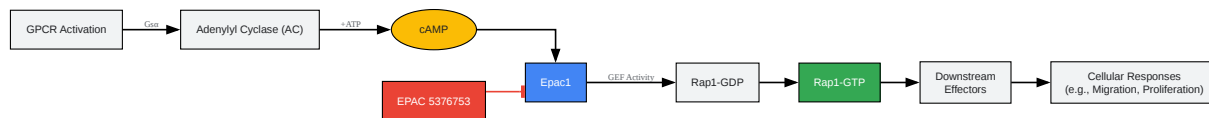
Introduction

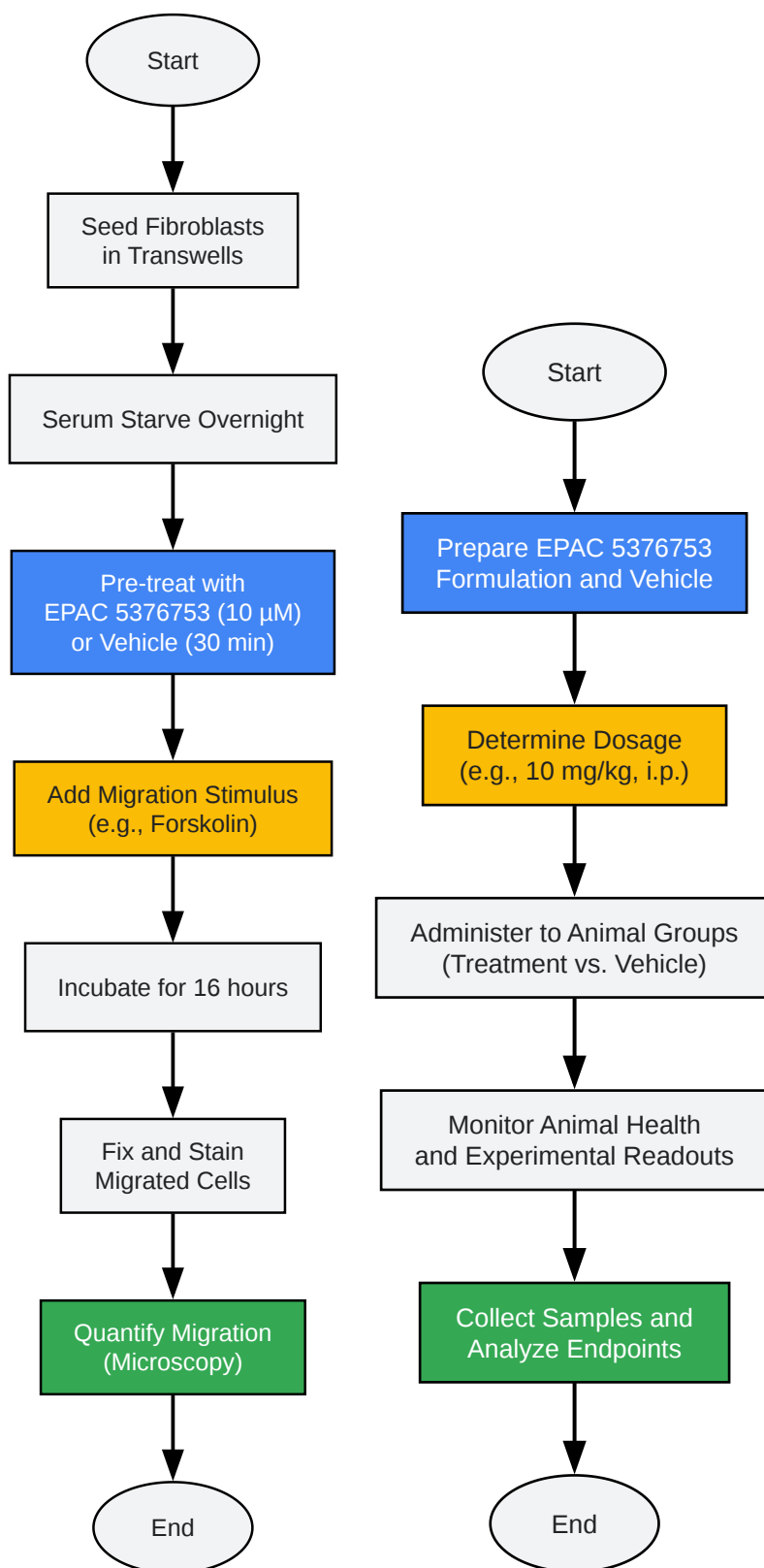
EPAC 5376753 (also known as ChemBridge ID 5376753) is a selective, allosteric inhibitor of the Exchange Protein Directly Activated by cAMP 1 (Epac1).[1] As a thiobarbituric acid derivative, it offers a valuable tool for investigating the cAMP-Epac signaling pathway, which is implicated in various cellular processes such as cell adhesion, migration, and proliferation.[1] This document provides a summary of its known characteristics and protocols for its use in in vitro and representative in vivo research settings.

Mechanism of Action and Signaling Pathway

EPAC 5376753 acts as an allosteric inhibitor of Epac1, a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1.[1] It targets the hinge region of the cyclic nucleotide-binding domain of Epac1, thereby preventing the conformational change required for its activation by cAMP.[1] This inhibition is selective for Epac and does not affect the activity of Protein Kinase A (PKA) or adenylyl cyclases.[1]

The signaling pathway initiated by cAMP and modulated by **EPAC 5376753** is depicted below.





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References

- 1. Allosteric Inhibition of Epac: COMPUTATIONAL MODELING AND EXPERIMENTAL VALIDATION TO IDENTIFY ALLOSTERIC SITES AND INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for EPAC Inhibitor 5376753]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2886650#in-vivo-administration-and-dosage-of-epac-5376753]

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